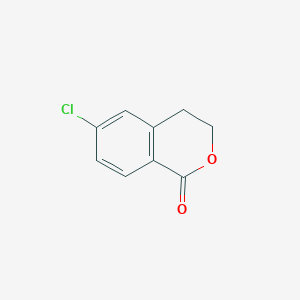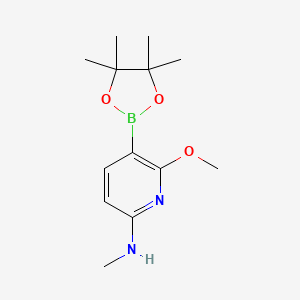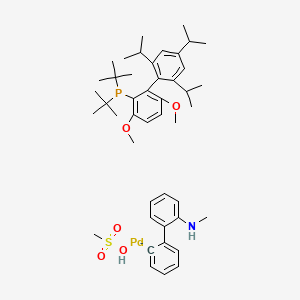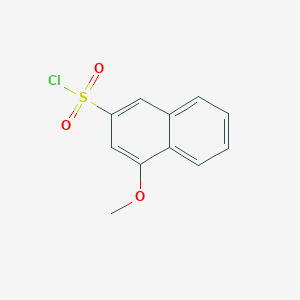
2-(5-Amino-3-chloropyridin-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Amino-3-chloropyridin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-chloropyridin-2-yl)ethan-1-ol typically involves the reaction of 5-amino-3-chloropyridine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and subsequent attachment to the pyridine ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(5-Amino-3-chloropyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-(5-Amino-3-chloropyridin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(5-Amino-3-chloropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
Similar Compounds
- 2-(5-Amino-2-chloropyridin-4-yl)ethan-1-ol
- 2-(5-Amino-3-chloropyridin-4-yl)ethan-1-ol
- 2-(5-Amino-4-chloropyridin-3-yl)ethan-1-ol
Uniqueness
2-(5-Amino-3-chloropyridin-2-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The presence of both amino and chloro groups on the pyridine ring provides a versatile platform for further chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
特性
分子式 |
C7H9ClN2O |
|---|---|
分子量 |
172.61 g/mol |
IUPAC名 |
2-(5-amino-3-chloropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-6-3-5(9)4-10-7(6)1-2-11/h3-4,11H,1-2,9H2 |
InChIキー |
PUVMTTOAJCSINV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Cl)CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


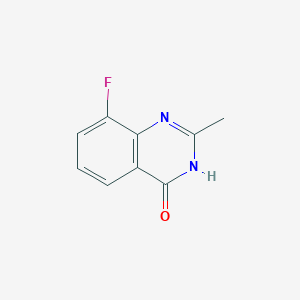
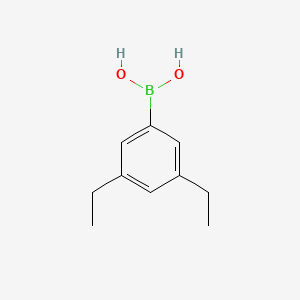
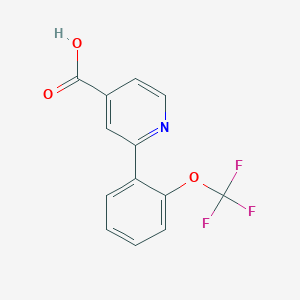
![Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B13912899.png)
![6-Isopropyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;dihydrochloride](/img/structure/B13912912.png)
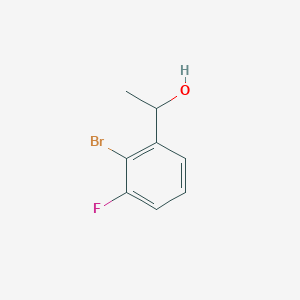
![[(2S)-3-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl-[(2S)-1-[[(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-1-oxopropan-2-yl]amino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13912921.png)
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B13912926.png)
